molecular formula C23H23N3O4 B10989643 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10989643
M. Wt: 405.4 g/mol
InChI Key: XHSYINNTEUPFJC-UHFFFAOYSA-N
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Description

2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound featuring an indole moiety, a dioxoisoindole structure, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Dioxoisoindole Structure: This involves the reaction of phthalic anhydride with an amine to form the isoindole structure. The reaction is typically carried out in a solvent like toluene under reflux conditions.

    Coupling with the Methoxypropyl Group: The final step involves coupling the dioxoisoindole intermediate with 3-methoxypropylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas, reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Thiols, amines, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced alcohol derivatives

    Substitution: Substituted amides or thioethers

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological development.

Antimicrobial Properties : Recent studies have highlighted the antimicrobial efficacy of similar indole derivatives. For instance, N-substituted indole compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives with structural similarities to the target compound showed promising results in inhibiting bacterial growth, suggesting that the compound may possess comparable antimicrobial properties .

Anticancer Activity : Indole-based compounds are known for their anticancer potential. The structural features of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide may contribute to its ability to induce apoptosis in cancer cells. Studies on related compounds have shown that they can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Antimicrobial Agents : Given its potential antimicrobial properties, this compound could be developed as a new class of antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Cancer Therapy : The anticancer properties indicate that this compound could be explored as a chemotherapeutic agent. Its ability to target specific cancer cell types while minimizing effects on normal cells could be advantageous in cancer treatment protocols .

Case Studies

Several studies have investigated the synthesis and biological evaluation of indole derivatives similar to this compound:

StudyCompoundFindings
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamidesDemonstrated significant antimicrobial activity against S. aureus and B. subtilis with inhibition zones up to 22 mm.
Various indole derivativesShowed promising anticancer activity through induction of apoptosis and cell cycle arrest in multiple cancer lines.
Indole-based compoundsEvaluated for their ability to inhibit growth in cancer cell lines, with some exhibiting IC50 values in low micromolar ranges.

Mechanism of Action

The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety could bind to specific sites on proteins, while the dioxoisoindole structure might influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its combination of the indole and dioxoisoindole structures, along with the methoxypropyl group. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a derivative of indole and isoindole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves multi-step reactions that typically include the formation of the indole moiety followed by modifications to introduce the isoindole structure. The general synthetic pathway includes:

  • Formation of Indole Derivative : Starting from tryptamine or similar precursors.
  • Isoindole Construction : Utilizing cyclization reactions to form the isoindole core.
  • Functionalization : Introducing methoxypropyl and carboxamide groups through various organic reactions.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens, particularly those resistant to conventional treatments.

  • Minimum Inhibitory Concentration (MIC) : In studies, the compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
  • Broader Spectrum : It has also been evaluated against other bacteria such as Mycobacterium tuberculosis, showing significant inhibitory effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Testing : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and others. The activity was assessed using standard assays that measure cell viability .
  • Mechanism of Action : Molecular docking studies suggest that it may interact with specific proteins involved in cancer cell proliferation and survival .

Anti-inflammatory Properties

Indoles and their derivatives are often associated with anti-inflammatory effects:

  • Cytokine Modulation : The compound's ability to modulate cytokine production has been observed in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of similar indole derivatives:

  • Study on Antitubercular Activity :
    • Compounds similar to the target molecule were evaluated for their effectiveness against M. tuberculosis, with some exhibiting MIC values below 1.6 µg/mL .
  • Evaluation Against Cancer Cell Lines :
    • A range of indole-based compounds were tested for their cytotoxicity against cancer cell lines, revealing that modifications to the indole structure can significantly enhance biological activity .

Data Summary

Biological ActivityMIC (μg/mL)Notes
MRSA0.98High potency against resistant strains
Mycobacterium tuberculosis< 1.6Effective against multiple strains
A549 (Lung Cancer)VariesSignificant antiproliferative activity
Cytokine ModulationN/APotential anti-inflammatory effects

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-30-12-4-10-24-21(27)15-7-8-18-19(13-15)23(29)26(22(18)28)11-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27)

InChI Key

XHSYINNTEUPFJC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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